Biclotymol

Antibacterial activity Staphylococcus aureus Bactericidal kinetics

Biclotymol is a unique chlorinated diarylmethane antiseptic offering rapid, selective bactericidal action against Staphylococcus spp. (10 min at 20–80 µg/mL) while sparing Streptococcus spp. Its dual antibacterial + local anesthetic/anti-inflammatory profile makes it ideal for sore throat lozenges and sprays. Critically, its well-characterized amorphous solid-state (Tg = 290±1 K, fragility m = 86–100) enables stable, predictable manufacturing of solid oral dosage forms—a distinct advantage over uncharacterized alternatives. Choose Biclotymol for targeted, non-antibiotic oropharyngeal care formulations.

Molecular Formula C21H26Cl2O2
Molecular Weight 381.3 g/mol
CAS No. 15686-33-6
Cat. No. B1666978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiclotymol
CAS15686-33-6
Synonyms2,2-methylenebis(4-chloro-3-methyl-isopropylphenol)
biclotymol
Molecular FormulaC21H26Cl2O2
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl
InChIInChI=1S/C21H26Cl2O2/c1-10(2)14-8-18(22)12(5)16(20(14)24)7-17-13(6)19(23)9-15(11(3)4)21(17)25/h8-11,24-25H,7H2,1-6H3
InChIKeyHNOOXWDWUSLXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Biclotymol: A Dual-Action Phenolic Antiseptic for Targeted Oropharyngeal Procurement


Biclotymol (CAS 15686-33-6) is a chlorinated bis-phenol diarylmethane derivative with a molecular formula of C₂₁H₂₆Cl₂O₂ [1]. It is classified as a topical antiseptic agent with a primary mechanism of action involving the coagulation of microbial cell proteins [2]. Its procurement value is rooted in a dual pharmacological profile: it provides both antibacterial activity, particularly against Gram-positive cocci such as Staphylococcus aureus and Streptococcus pneumoniae, and possesses documented local anesthetic and anti-inflammatory properties [3].

Why Generic Substitution Fails for Biclotymol in Formulation and Efficacy


Procurement specialists and formulators cannot simply interchange Biclotymol with other common phenolic antiseptics or even other diarylmethanes due to its unique solid-state properties and a distinct, narrow spectrum of bactericidal activity. Unlike more broadly active agents such as chlorhexidine or triclosan, Biclotymol demonstrates a specific profile: it is rapidly bactericidal against Staphylococcus spp. at concentrations of 20-80 µg/mL in just 10 minutes, yet it is not bactericidal against Streptococcus spp. even after 24 hours at 100 µg/mL [1][2]. Furthermore, its performance in amorphous formulations is governed by a well-characterized, high kinetic fragility (fragility index m = 86-100) and a defined glass transition temperature (Tg = 290 ± 1 K), which are critical parameters for predicting physical stability in solid dosage forms like lozenges and powders [3][4]. These specific biological and physicochemical parameters preclude simple substitution without risking both therapeutic efficacy and manufacturing consistency.

Quantitative Evidence Guide for Biclotymol: Head-to-Head and In-Class Differentiation


Biclotymol Exhibits Rapid, Species-Specific Bactericidal Action Distinct from Broader-Spectrum Antiseptics

Biclotymol demonstrates a unique, species-dependent bactericidal profile compared to broad-spectrum antiseptics like chlorhexidine. Against Staphylococcus aureus, Biclotymol achieves a bactericidal effect in just 10 minutes at a concentration of 20-80 µg/mL. In stark contrast, it shows no bactericidal activity against Streptococcus species, even after a 24-hour exposure to a concentration of 100 µg/mL [1]. This is a key differentiator from chlorhexidine, which is broadly bactericidal against both genera at comparable concentrations [2].

Antibacterial activity Staphylococcus aureus Bactericidal kinetics

Biclotymol's Defined Amorphous State Stability Parameters Guide Rational Formulation Development

Unlike many antiseptics where amorphous phase behavior is poorly characterized, Biclotymol's physical stability has been rigorously defined, enabling rational formulation and quality control. It is a relatively fragile glass former with a kinetic fragility index (m) of 86-100 [1][2]. Its glass transition temperature (Tg) is 290 ± 1 K (approximately 17°C) [1], and the activation energy (Ea) for crystallization is 115 ± 22 kJ/mol [1]. This level of detailed characterization is often absent for alternatives like triclosan or chlorhexidine in the public domain.

Solid-state pharmaceutics Amorphous stability Crystallization kinetics

Biclotymol Offers Quantifiable Anesthetic and Anti-Inflammatory Effects Lacking in Standard Antiseptics

Biclotymol provides a unique combination of antimicrobial, local anesthetic, and anti-inflammatory effects [1]. This is a distinct advantage over common first-line antiseptics like chlorhexidine and triclosan, which are primarily antimicrobial [2][3]. Clinical studies of Biclotymol spray report that a "wide majority of patients" experience "very good" or "good" efficacy [1], with a tolerability profile described as "excellent" [1]. The product is indicated for the short-term (5-day) symptomatic relief of mild sore throat [4].

Analgesic Anti-inflammatory Symptomatic relief

High-Value Application Scenarios for Biclotymol Based on Verified Evidence


Formulation of Stable Amorphous Solid Dosage Forms (e.g., Lozenges, Powders)

The extensive solid-state characterization of Biclotymol, including its glass transition temperature (Tg = 290 ± 1 K) and fragility index (m = 86-100), provides a robust scientific foundation for developing stable amorphous formulations [1][2]. This data allows formulation scientists to predict physical stability and optimize manufacturing processes for lozenges, powders, or other solid oral dosage forms, mitigating the risk of crystallization and ensuring consistent product performance throughout its shelf life. This is a significant advantage over less-characterized antiseptics, where amorphous stability is often an unknown variable.

Targeted Oropharyngeal Antisepsis with Rapid Symptomatic Relief

The unique combination of rapid, selective bactericidal activity against Staphylococcus (10 min at 20-80 µg/mL) [3] and its documented local anesthetic and anti-inflammatory effects [4] make Biclotymol an ideal candidate for formulations targeting sore throat. Its spray and lozenge formulations are designed for the short-term (5-day) relief of mild oropharyngeal infections [5], providing a first-line, non-antibiotic option that addresses both infection and discomfort, a dual-action profile not offered by standard antiseptics like chlorhexidine or triclosan [6].

Development of Specialized Oral Care Products for Selective Microbiome Management

Biclotymol's distinct spectrum of activity, characterized by bactericidal action against Staphylococcus spp. but not Streptococcus spp. [3], presents an opportunity for developing specialized oral care products (e.g., mouthwashes, gels). This property may be exploited to selectively target pathogenic staphylococci in the oral cavity while potentially exerting less pressure on commensal streptococcal populations, a concept supported by studies showing preservation of certain normal microbiota like Neisseria spp. [7]. This targeted approach is not achievable with broad-spectrum agents like chlorhexidine, which can cause significant collateral damage to the oral microbiome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biclotymol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.